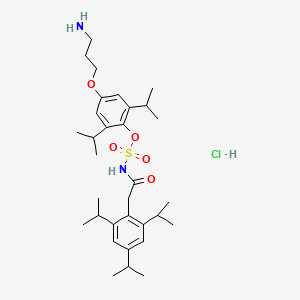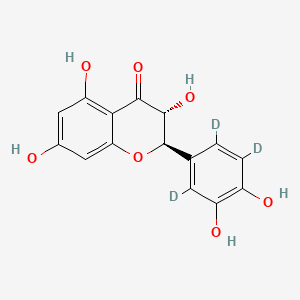
Taxifolin-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Taxifolin-d3, also known as (+)-dihydroquercetin-d3, is a deuterated form of taxifolin, a flavonoid compound. Taxifolin is a naturally occurring flavanonol found in various plants such as Douglas fir, Siberian larch, and milk thistle. It is known for its potent antioxidant, anti-inflammatory, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Taxifolin-d3 can be synthesized through the deuteration of taxifolin. One common method involves the use of deuterated reagents in the hydrogenation process. The synthesis typically starts with quercetin, which undergoes catalytic hydrogenation in the presence of deuterium gas to produce this compound .
Industrial Production Methods
Industrial production of this compound involves the extraction of taxifolin from natural sources followed by deuteration. The extraction process includes the use of solvents such as ethanol or methanol to isolate taxifolin from plant materials. The isolated taxifolin is then subjected to deuteration using deuterium gas under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
Taxifolin-d3 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form o-quinones on the B-ring.
Reduction: The compound can be reduced to its corresponding dihydro form.
Substitution: this compound can undergo substitution reactions, particularly on the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as acetic anhydride and sulfuric acid are used for acetylation reactions.
Major Products Formed
Oxidation: Formation of o-quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of acetylated derivatives.
Scientific Research Applications
Taxifolin-d3 has a wide range of scientific research applications:
Chemistry: Used as a reference compound in analytical studies and as a standard in chromatography.
Biology: Studied for its antioxidant and anti-inflammatory properties.
Mechanism of Action
Taxifolin-d3 exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The compound also inhibits the activity of enzymes involved in inflammation, such as cyclooxygenase and lipoxygenase . Additionally, this compound modulates various signaling pathways, including the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which plays a crucial role in inflammation and immune responses .
Comparison with Similar Compounds
Similar Compounds
Quercetin: Another flavonoid with similar antioxidant and anti-inflammatory properties.
Kaempferol: A flavonoid known for its anticancer and cardioprotective effects.
Myricetin: A flavonoid with strong antioxidant and anti-inflammatory activities.
Uniqueness of Taxifolin-d3
This compound is unique due to its deuterated nature, which enhances its stability and bioavailability compared to non-deuterated taxifolin. The deuterium atoms in this compound provide resistance to metabolic degradation, resulting in prolonged activity and improved therapeutic potential .
Properties
Molecular Formula |
C15H12O7 |
|---|---|
Molecular Weight |
307.27 g/mol |
IUPAC Name |
(2R,3R)-3,5,7-trihydroxy-2-(2,3,6-trideuterio-4,5-dihydroxyphenyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C15H12O7/c16-7-4-10(19)12-11(5-7)22-15(14(21)13(12)20)6-1-2-8(17)9(18)3-6/h1-5,14-19,21H/t14-,15+/m0/s1/i1D,2D,3D |
InChI Key |
CXQWRCVTCMQVQX-ITVQBTCSSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[C@@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)O)O)[2H])O)O)[2H] |
Canonical SMILES |
C1=CC(=C(C=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




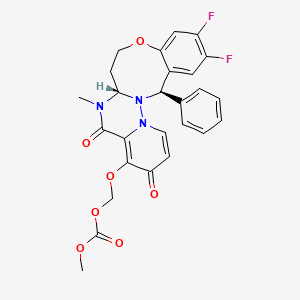
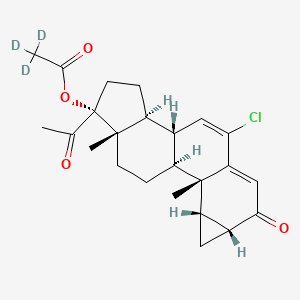
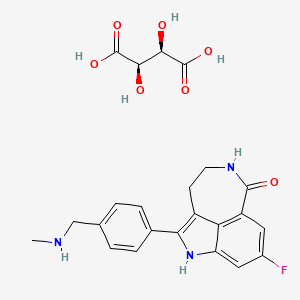
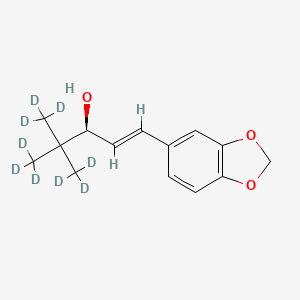
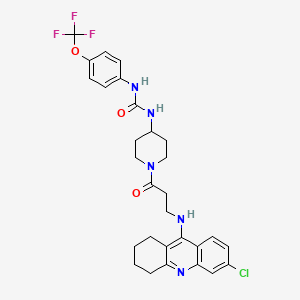
![1-[4-(3-Tert-butyl-4-oxidanyl-phenoxy)phenyl]ethanone](/img/structure/B12420038.png)

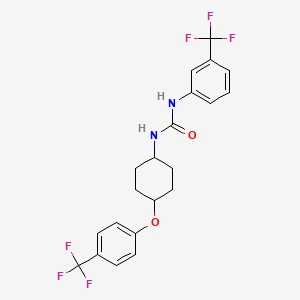
![(1-{[2-(3,5-Dichlorophenyl)-6-{[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]oxy}pyridin-4-yl]methyl}piperidin-4-yl)acetic acid](/img/structure/B12420066.png)
